2-Methyl-1-heptanol

CAS No.: 60435-70-3

Cat. No.: VC3773733

Molecular Formula: C8H18O

Molecular Weight: 130.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60435-70-3 |

|---|---|

| Molecular Formula | C8H18O |

| Molecular Weight | 130.23 g/mol |

| IUPAC Name | 2-methylheptan-1-ol |

| Standard InChI | InChI=1S/C8H18O/c1-3-4-5-6-8(2)7-9/h8-9H,3-7H2,1-2H3 |

| Standard InChI Key | QZESEQBMSFFHRY-UHFFFAOYSA-N |

| SMILES | CCCCCC(C)CO |

| Canonical SMILES | CCCCCC(C)CO |

Introduction

Chemical Structure and Properties

Molecular Identity

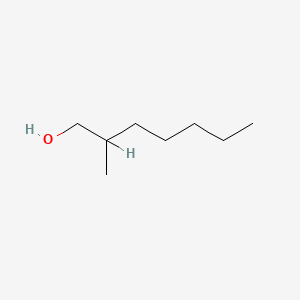

2-Methyl-1-heptanol (C₈H₁₈O) is a primary alcohol characterized by a hydroxyl group (-OH) attached to the first carbon of a seven-carbon chain, with a methyl group (-CH₃) attached to the second carbon position. This branched structure significantly influences its physical and chemical behavior.

Chemical Identifiers

The compound has several standardized identifiers used in chemical databases and literature, as outlined in Table 1.

Table 1: Chemical Identifiers of 2-Methyl-1-heptanol

| Identifier | Value |

|---|---|

| IUPAC Name | 2-methylheptan-1-ol |

| CAS Registry Number | 60435-70-3 |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| InChI | InChI=1S/C8H18O/c1-3-4-5-6-8(2)7-9/h8-9H,3-7H2,1-2H3 |

| InChI Key | QZESEQBMSFFHRY-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC(C)CO |

Physical Properties

The physical properties of 2-methyl-1-heptanol influence its behavior in various applications and reactions, as shown in Table 2.

Table 2: Physical Properties of 2-Methyl-1-heptanol

| Property | Value |

|---|---|

| Physical State | Liquid at room temperature |

| Boiling Point | 166°C |

| Density | 0.826 g/cm³ |

| Solubility in Water | Low |

Synthesis Methods

Laboratory Synthesis Routes

Multiple synthetic pathways can be employed to produce 2-methyl-1-heptanol in laboratory settings, with varying yields and purity levels.

Hydration of Alkenes

One common method involves the acid-catalyzed hydration of 1-heptene. This reaction proceeds through the formation of a carbocation intermediate, followed by nucleophilic attack by water. The reaction typically requires careful control of temperature and catalyst concentration to optimize yield and minimize side products.

Grignard Reaction

Another effective synthesis route employs the reaction of 1-heptanone with methylmagnesium bromide (a Grignard reagent), followed by hydrolysis. This method often produces higher yields and purity compared to alkene hydration approaches.

Industrial Production

For commercial-scale production, optimized processes typically involve large-scale hydration reactions using sulfuric acid as a catalyst. These industrial methods are designed to maximize efficiency, yield, and product purity while minimizing waste products and energy consumption.

Chemical Reactivity

Oxidation Reactions

As a primary alcohol, 2-methyl-1-heptanol readily undergoes oxidation reactions with various oxidizing agents. When treated with chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC), it oxidizes to form 2-methyl-1-heptanal. Further oxidation can produce the corresponding carboxylic acid, heptanoic acid.

Reduction Reactions

Under catalytic hydrogenation conditions using palladium or platinum catalysts, the hydroxyl group can be removed completely, converting 2-methyl-1-heptanol to heptane.

Substitution Reactions

The hydroxyl group serves as an excellent leaving group when activated, facilitating nucleophilic substitution reactions. When treated with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), the hydroxyl group can be replaced with halides, forming compounds such as 2-methyl-1-bromohexane or 2-methyl-1-chlorohexane.

Biological Activity

Antimicrobial Properties

Recent research has demonstrated significant antimicrobial activity of 2-methyl-1-heptanol, particularly against fungal pathogens like Botrytis cinerea (gray mold). Studies have shown that the compound effectively inhibits mycelial growth in both laboratory settings and plant applications.

Mechanism of Antimicrobial Action

The antimicrobial mechanism appears to involve multiple pathways. The compound stimulates antioxidative enzyme activities such as superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT). This activation disrupts membrane integrity in target organisms, leading to increased lipid peroxidation and leakage of intracellular components including nucleic acids.

Transcriptomic Effects

Transcriptomic analysis reveals that 2-methyl-1-heptanol enhances amino acid metabolism in affected fungi, causing nutrient depletion in fungal cells and contributing to growth inhibition.

Applications

Scientific Research Applications

The unique structure and reactivity of 2-methyl-1-heptanol make it valuable for various scientific research applications.

Precursor in Organic Synthesis

The compound serves as an important starting material for synthesizing a range of pharmaceuticals, fragrances, and surfactants. Its specific reactivity patterns allow for selective transformations in complex organic synthesis pathways.

Lipid Metabolism Studies

2-Methyl-1-heptanol has been employed in research related to cell membrane structure and function, providing insights into lipid metabolism and membrane dynamics.

Industrial Applications

The compound finds use across several industrial sectors:

Lubricants and Plasticizers

The favorable physical properties of 2-methyl-1-heptanol make it suitable for incorporation into lubricant formulations and as a plasticizer in polymer production.

Surfactant Production

The amphiphilic nature of the molecule, with its hydrophilic hydroxyl group and hydrophobic carbon chain, makes it useful in surfactant manufacturing.

Analytical Chemistry

In analytical chemistry, 2-methyl-1-heptanol is utilized in high-performance liquid chromatography (HPLC) applications for analyzing complex mixtures, leveraging its distinct chemical characteristics.

Agricultural Applications

Case Study: Tomato Protection

Research has demonstrated effectiveness in protecting tomato plants from Botrytis cinerea infections. In one study, treatment with 2-methyl-1-heptanol at a concentration of 0.21 μL cm^-3 resulted in complete inhibition of the pathogen, suggesting potential as an eco-friendly alternative to synthetic fungicides.

Comparison with Similar Compounds

2-Methyl-1-heptanol belongs to a family of structurally related alcohols, each with distinct properties and applications. Table 3 provides a comparison with several similar compounds.

Table 3: Comparison of 2-Methyl-1-heptanol with Related Compounds

| Compound | Structure Difference | Key Distinctive Properties |

|---|---|---|

| 1-Heptanol | Lacks methyl group at second carbon | Different steric properties and reactivity |

| 2-Methyl-1-hexanol | Six-carbon chain instead of seven | Lower boiling point, different solubility profile |

| 3-Methyl-1-heptanol | Methyl group at third carbon position | Different stereochemistry affecting biological activity |

The unique structural arrangement of 2-methyl-1-heptanol, particularly the position of the methyl group at the second carbon, creates steric hindrance that significantly influences its chemical behavior compared to these similar compounds.

Toxicological Profile

Understanding the safety profile of 2-methyl-1-heptanol is essential for its various applications. While comprehensive toxicological data is still emerging, current information suggests moderate toxicity levels comparable to other medium-chain alcohols.

Like other alcohols, 2-methyl-1-heptanol is likely metabolized primarily in the liver through pathways involving alcohol dehydrogenase and aldehyde dehydrogenase enzymes. It is expected to be rapidly absorbed from the gastrointestinal tract when ingested and distributed throughout the body before metabolism and excretion.

Research Methodologies

Analytical Detection Methods

Several analytical techniques are employed to detect and quantify 2-methyl-1-heptanol in various matrices:

-

Gas chromatography-mass spectrometry (GC-MS)

-

High-performance liquid chromatography (HPLC)

-

Nuclear magnetic resonance (NMR) spectroscopy

These methods allow researchers to monitor the compound's presence in biological samples, environmental matrices, and industrial products with high sensitivity and specificity .

Structure Elucidation

The chemical structure of 2-methyl-1-heptanol has been confirmed through multiple spectroscopic methods, including:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume